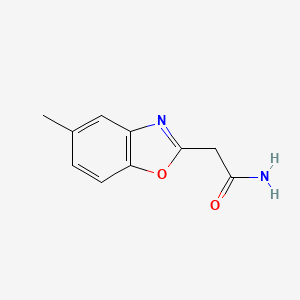

5-Methylbenzoxazole-2-acetamide

Description

The Prominence of Benzoxazole (B165842) Derivatives in Chemical Biology and Medicinal Chemistry

Benzoxazole derivatives are heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. ontosight.ai This structural motif has proven to be a versatile scaffold in drug discovery and chemical biology. nih.gov The aromatic nature of the benzoxazole core imparts relative stability, while also providing reactive sites for functionalization, allowing for the creation of a diverse library of derivatives. hilarispublisher.com

The significance of benzoxazoles stems from their wide array of observed biological activities. Academic and industrial research has demonstrated that compounds containing the benzoxazole core exhibit properties including:

Antimicrobial nih.gov

Anticancer ontosight.ainih.gov

Anti-inflammatory ontosight.ainih.gov

Antitubercular hilarispublisher.comnih.gov

Antioxidant hilarispublisher.com

Analgesic hilarispublisher.com

Pancreatic Lipase Inhibitory hilarispublisher.com

This broad spectrum of activity has made benzoxazole derivatives a focal point for the development of new therapeutic agents. nih.govresearchgate.net The ability to modify the core structure at various positions allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for lead optimization in drug discovery programs. nih.gov Furthermore, the fluorescent properties of some benzoxazole compounds make them valuable tools in bioimaging and diagnostics. ontosight.ai

Research Trajectories of Benzoxazole-2-acetamide and Related Structures

Research into benzoxazole derivatives has a rich history, with continuous advancements in synthetic methodologies and a growing understanding of their biological mechanisms. Early research often focused on the synthesis and basic characterization of these compounds. More recently, the focus has shifted towards the rational design and optimization of benzoxazole-based molecules for specific biological targets. nih.gov

A significant area of contemporary research involves the synthesis of 2-substituted benzoxazoles, a class to which 5-Methylbenzoxazole-2-acetamide belongs. nih.govmdpi.com Modern synthetic strategies often utilize 2-aminophenol (B121084) as a key precursor, reacting it with a variety of reagents such as aldehydes, carboxylic acids and their derivatives, and ketones to generate diverse benzoxazole structures. rsc.org The development of greener and more efficient synthetic methods, including the use of catalysts like TiO2–ZrO2 and ionic liquids, has also been a recent trend. rsc.org

The acetamide (B32628) group, as seen in this compound, is a common functional group in medicinal chemistry. The incorporation of an acetamide moiety onto the benzoxazole scaffold has been explored in the development of various biologically active agents. For instance, research on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, a related class of compounds, has shown promising urease inhibitory activity. nih.gov Similarly, studies on 2-phenyl-benzoxazole acetamide derivatives have identified potent antagonists for the P2Y14 receptor, with potential applications in treating gout. nih.gov

Core Academic Questions Driving Research on this compound

The specific compound, this compound, presents several key questions for academic researchers. While extensive research exists on the broader benzoxazole class, the unique combination of the 5-methyl and 2-acetamide substituents on the benzoxazole core prompts a more focused inquiry.

Key research questions include:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce high-purity this compound? While general methods for benzoxazole synthesis exist, optimizing the reaction conditions for this specific derivative is a fundamental research question. google.com The characterization of its physicochemical properties, such as solubility and stability, is also crucial for any further biological evaluation. ontosight.ai

Biological Activity Profile: What specific biological activities does this compound possess? Given the diverse activities of benzoxazoles, a primary research goal is to screen this compound against a wide range of biological targets. Does the 5-methyl group enhance or diminish any of the known activities of the benzoxazole-2-acetamide scaffold? For example, studies on other 2-methylbenzoxazole (B1214174) derivatives have explored their α-amylase inhibitory and antioxidant activities. researchgate.net

Structure-Activity Relationships (SAR): How do the 5-methyl and 2-acetamide groups contribute to the compound's biological activity? Understanding the SAR is critical for rational drug design. Researchers would investigate how modifications to these groups, or their replacement with other substituents, affect the compound's potency and selectivity. nih.gov For instance, research on 5-chloro-2(3H)-benzoxazolone derivatives has explored how different substituents impact their analgesic and anti-inflammatory properties. researchgate.net

Mechanism of Action: If biological activity is identified, what is the underlying molecular mechanism? Identifying the specific cellular targets and pathways that this compound interacts with is a key objective. This could involve techniques like molecular docking studies to predict binding interactions with proteins, as has been done for other acetamide derivatives. nih.gov

Structure

3D Structure

Properties

CAS No. |

35783-56-3 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-(5-methyl-1,3-benzoxazol-2-yl)acetamide |

InChI |

InChI=1S/C10H10N2O2/c1-6-2-3-8-7(4-6)12-10(14-8)5-9(11)13/h2-4H,5H2,1H3,(H2,11,13) |

InChI Key |

SVDXZZAXEZBBNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)CC(=O)N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Mechanistic Elucidation of 5 Methylbenzoxazole 2 Acetamide

Elucidating Key Structural Determinants for Biological Activity

The biological profile of 5-Methylbenzoxazole-2-acetamide is intrinsically linked to its molecular architecture. Modifications to the benzoxazole (B165842) core, the acetamide (B32628) side chain, and the nature of the heterocyclic system itself all play a significant role in modulating its activity. researchgate.netnih.gov

Influence of Substituent Patterns on the Benzoxazole Heterocycle

The substitution pattern on the benzoxazole ring is a critical determinant of biological activity. nih.gov The presence and position of various functional groups can significantly impact the compound's potency and selectivity. Research on related benzoxazole derivatives has shown that both electron-donating and electron-withdrawing groups can enhance antimicrobial and antiproliferative effects, depending on their placement. researchgate.net

For instance, in a study on 3-(2-benzoxazol-5-yl)alanine derivatives, it was observed that electron-donating groups like methoxy (B1213986) and dimethylamino at position 2 of the benzoxazole ring were favorable for antifungal activity. nih.gov Conversely, the introduction of a halogen atom, such as bromine, at position 7 of the benzoxazole ring led to an increase in activity. nih.gov Another study on 1,2-benzisoxazole (B1199462) derivatives found that introducing a halogen at the 5-position increased both anticonvulsant activity and neurotoxicity. nih.gov

The synthesis of 2-substituted benzoxazoles has shown that the reaction tolerates various substituents on the precursor 2-aminophenols, including alkyl groups (methyl, tert-butyl) and halogens (chlorine, bromine), leading to good yields of the final products. mdpi.com This highlights the synthetic accessibility for creating a diverse library of substituted benzoxazole compounds to probe SAR.

| Substituent | Position on Benzoxazole Ring | Observed Effect on Biological Activity | Reference |

| Methoxy, Dimethylamino | 2 | Favorable for antifungal activity | nih.gov |

| Bromine | 7 | Increased activity | nih.gov |

| Halogen | 5 | Increased anticonvulsant activity and neurotoxicity | nih.gov |

| Methyl, tert-Butyl | Not specified | Tolerated in synthesis, allowing for diverse derivatives | mdpi.com |

| Chlorine, Bromine | Not specified | Tolerated in synthesis, allowing for diverse derivatives | mdpi.com |

Critical Role of the Acetamide Side Chain and its Linkers

The acetamide side chain at the 2-position of the benzoxazole ring is a crucial pharmacophoric element. Its length, flexibility, and the nature of the atoms within it are pivotal for interaction with biological targets. In a study of 2-mercaptobenzothiazole (B37678) acetamide derivatives, the amide bond was a key linker, and the nature of the amine attached to the acetamide influenced antibacterial activity. nih.govacs.org For example, derivatives containing heterocyclic amines like pyrrolidine, pyridine, and amino-oxadiazole showed significant antibacterial potential. nih.govacs.org

The linker between the benzoxazole core and other parts of the molecule is also critical. Studies on benzoxazole derivatives as VEGFR-2 inhibitors have highlighted the importance of the central aromatic linker in orienting the molecule within the enzyme's binding site. nih.gov The synthesis of various benzoxazole derivatives often involves the reaction of a key intermediate with different amines, demonstrating the modularity of the acetamide side chain in generating diverse structures for SAR studies. nih.govacs.org

Impact of Isosteric Replacements (e.g., Benzothiazole (B30560), Benzimidazole (B57391) Analogs)

Isosteric replacement, the substitution of one atom or group of atoms with another that has similar physical and chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. beilstein-journals.org Replacing the benzoxazole ring in this compound with other heterocyclic systems like benzothiazole or benzimidazole can have a profound impact on its biological activity. nih.govnih.gov

Benzothiazole, a bioisostere of benzoxazole, has been incorporated into numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. nih.govnih.govfrontiersin.org Studies on benzothiazole derivatives have shown that substitutions on the benzothiazole ring and modifications of the side chains can significantly modulate their biological profiles. ajrconline.orgresearchgate.net For instance, certain substituted bromopyridine acetamide benzothiazole derivatives have shown potent antitumor activity. nih.gov Similarly, research on 2-mercaptobenzothiazole derivatives has revealed that the introduction of different aryl amines to the acetamide side chain leads to compounds with varying antibacterial and antibiofilm activities. nih.govacs.org

Benzimidazole is another important bioisostere of benzoxazole. nih.govresearchgate.net Benzimidazole derivatives are known to possess a broad spectrum of biological activities, and their SAR has been extensively studied. researchgate.netnih.gov The substitution pattern at various positions of the benzimidazole scaffold, including N1, C2, C5, and C6, greatly influences their anti-inflammatory and antimicrobial activities. nih.gov For example, the introduction of an acetamide moiety to certain benzimidazole derivatives has been shown to enhance their activity as bradykinin (B550075) B1 receptor antagonists. nih.gov

The choice of the heterocyclic core—benzoxazole, benzothiazole, or benzimidazole—can therefore fine-tune the biological activity of the resulting compound, offering a valuable tool for optimizing lead structures. nih.gov

| Isosteric Core | Key Biological Activities Investigated | Noteworthy SAR Findings | Reference |

| Benzothiazole | Antibacterial, Antifungal, Anticancer, Anti-inflammatory | Substitution on the ring and modification of side chains significantly modulate activity. nih.govnih.govfrontiersin.org | nih.govnih.govfrontiersin.orgajrconline.orgresearchgate.net |

| Benzimidazole | Anti-inflammatory, Antimicrobial, Anticancer | Substitution at N1, C2, C5, and C6 positions greatly influences activity. researchgate.netnih.gov | nih.govresearchgate.netnih.gov |

Mechanistic Investigations into the Action of this compound

Understanding the precise mechanism of action of this compound is fundamental to its development as a therapeutic agent. This involves identifying its specific biological targets and characterizing the molecular interactions that underpin its effects.

Quantitative Binding Affinity Studies with Defined Biological Targets

In another study, benzimidazole-based carboxamide derivatives were investigated as tubulin inhibitors, with molecular docking studies showing high binding affinities to the nocodazole (B1683961) and colchicine (B1669291) binding sites of tubulin. nih.gov Similarly, benzimidazole derivatives have been shown to have a strong DNA-binding affinity. nih.gov These findings suggest that potential biological targets for this compound and its analogs could include G-protein coupled receptors, cytoskeletal proteins, or nucleic acids. Further experimental studies, such as radioligand binding assays or surface plasmon resonance, would be necessary to determine the specific binding affinities of this compound for its putative targets.

Research Trends and Future Directions for 5 Methylbenzoxazole 2 Acetamide

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainable Production

The synthesis of benzoxazole (B165842) derivatives is moving towards greener and more efficient methodologies. mdpi.com Traditional synthesis methods often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents. mdpi.comorganic-chemistry.orgajchem-a.com To address these challenges, researchers are increasingly adopting sustainable practices that emphasize solvent choice, energy efficiency, waste reduction, and the use of reusable catalysts. mdpi.comorganic-chemistry.org

Emerging techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, mechanochemical reactions, and reactions in deep eutectic solvents (DES) are gaining prominence. mdpi.comnih.gov These methods often lead to significantly shorter reaction times, higher yields, and simpler product isolation compared to conventional approaches. mdpi.comorganic-chemistry.org For instance, the synthesis of some benzoxazole derivatives using microwave irradiation was completed in minutes with excellent yields, a significant improvement over the hours required for conventional methods. mdpi.comjbarbiomed.com

Furthermore, there is a growing interest in the use of heterogeneous catalysts, such as nanoparticles and ionic liquid gels, which can be easily recovered and reused, further contributing to the sustainability of the process. organic-chemistry.orgajchem-a.comacs.org The use of a Brønsted acidic ionic liquid gel, for example, has been shown to be an efficient and recyclable catalyst for the synthesis of benzoxazoles under solvent-free conditions. acs.org Similarly, magnetic nanoparticles like Fe3O4@SiO2-SO3H have been employed as effective and reusable catalysts for the condensation reaction to form 2-arylbenzoxazoles. ajchem-a.com

These advancements not only make the production of compounds like 5-Methylbenzoxazole-2-acetamide more environmentally friendly but also more economically viable, paving the way for their broader application.

Advancements in High-Throughput Biological Evaluation Techniques

The discovery of new therapeutic and agrochemical applications for this compound and its analogs is being significantly accelerated by advancements in high-throughput screening (HTS) technologies. pharmtech.comscdiscoveries.com HTS allows for the rapid testing of vast libraries of chemical compounds against a multitude of biological targets, dramatically shortening the timeline for identifying promising "hits". scdiscoveries.comazolifesciences.com

Key advancements driving the evolution of HTS include automation, miniaturization, and the integration of artificial intelligence (AI) and machine learning (ML). pharmtech.comazolifesciences.comjocpr.com Automated liquid handling systems and robotic platforms have increased the speed, accuracy, and reproducibility of screening, while allowing for the processing of thousands of samples in parallel. pharmtech.comazolifesciences.com Miniaturization, through technologies like microfluidics and nanodispensing, has reduced the consumption of expensive reagents and enabled the screening of larger and more diverse compound libraries. pharmtech.com

The incorporation of AI and ML algorithms is revolutionizing data analysis in HTS. azolifesciences.comjocpr.com These technologies can identify complex patterns and relationships within large datasets that might be missed by conventional analysis, thereby improving the accuracy and efficiency of hit identification. jocpr.com Furthermore, the use of more physiologically relevant models, such as 3D cell cultures and organoids, in HTS is enhancing the predictive power of these screens and increasing the likelihood of successful translation to in-vivo studies. jocpr.com

The application of these advanced HTS techniques is crucial for efficiently evaluating the biological activity of newly synthesized benzoxazole-acetamide derivatives and uncovering their full therapeutic and agrochemical potential.

Exploration of Novel Therapeutic and Agrochemical Applications for Benzoxazole-Acetamide Derivatives

The benzoxazole scaffold is a versatile pharmacophore that has been incorporated into numerous compounds with a wide range of biological activities. nih.govsci-hub.semonash.edu Research into benzoxazole-acetamide derivatives is actively exploring novel therapeutic and agrochemical applications beyond their established roles.

Therapeutic Applications:

Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and neuroprotective effects. mdpi.comgoogle.comresearchgate.net Recent research has focused on developing these derivatives as targeted therapies. For instance, certain benzoxazole derivatives have been investigated as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy, and have shown the ability to induce apoptosis in cancer cells. nih.govnih.govtandfonline.com Others have been identified as promising antagonists for the P2Y14 receptor, with potential applications in treating inflammatory diseases like gout. nih.gov The structural versatility of the benzoxazole ring allows for modifications that can fine-tune the compound's activity against specific biological targets. chemistryjournal.net

Agrochemical Applications:

In the field of agriculture, benzoxazole and its derivatives have shown significant potential as active ingredients in pesticides. mdpi.comnih.govresearchgate.net They exhibit a broad spectrum of activities, including antibacterial, antiviral, fungicidal, and herbicidal properties. mdpi.comnih.govresearchgate.net For example, some benzoxazole derivatives have been designed and synthesized with the aim of creating new antifungal agents to combat plant pathogens. mdpi.com The exploration of benzoxazole-acetamide derivatives in this area is driven by the need for new, effective, and environmentally safer agrochemicals to manage plant diseases, pests, and weeds. mdpi.comresearchgate.net

The ongoing research into the diverse biological activities of benzoxazole-acetamide derivatives suggests a promising future for the development of new drugs and agrochemicals.

Intellectual Property Landscape and its Influence on Academic Research Innovation

The intellectual property (IP) landscape, particularly patents, plays a significant role in shaping the direction of research and innovation in the field of benzoxazole-based chemistry. nih.govmonash.edutandfonline.com

Analysis of Patent Trends in Benzoxazole-Based Chemical Entities

A review of patents granted in recent years reveals a strong and continuing interest in benzoxazole derivatives from the pharmaceutical and agrochemical industries. nih.govmonash.edutandfonline.com Patent applications cover a wide range of therapeutic areas, with a notable focus on oncology. nih.govtandfonline.com Many patents describe the synthesis and biological evaluation of novel benzoxazole derivatives as inhibitors of various protein targets implicated in diseases. nih.govsci-hub.semonash.edu

Analysis of patent data indicates that substitutions at the 2- and 5-positions of the benzoxazole ring are common strategies for modulating the biological activity of these compounds. sci-hub.se The introduction of different functional groups, such as heterocyclic rings and amide moieties, has been a recurring theme in patented benzoxazole derivatives. sci-hub.se This trend highlights the importance of these structural features in achieving desired therapeutic effects.

Implications of the Patent Landscape on Future Research Directions and Collaborative Opportunities

The existing patent landscape has several implications for future research and collaboration. The dense patenting activity around certain biological targets and chemical scaffolds can influence academic researchers to explore novel areas with more freedom to operate. This can stimulate innovation by encouraging the investigation of new mechanisms of action and unexplored chemical space.

Furthermore, the information disclosed in patents can be a valuable resource for academic researchers, providing insights into promising structural motifs and biological targets. This can guide the design of new compounds and research projects.

The patent landscape also highlights opportunities for collaboration between academia and industry. Pharmaceutical and agrochemical companies often seek to in-license promising early-stage discoveries from academic labs to bolster their own research and development pipelines. Understanding the IP landscape can help academic researchers identify potential industry partners whose interests align with their own research. Conversely, industry can benefit from the innovative and often more fundamental research conducted in academic settings.

Q & A

Basic Research Questions

Q. What are the optimal solvent-free synthesis methods for 5-Methylbenzoxazole-2-acetamide derivatives?

- Methodological Answer : A solvent-free reductive amination approach is effective for synthesizing derivatives. For example, 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives can be prepared by reacting intermediates like Methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute alcohol for 4 hours. Reaction progress should be monitored via TLC (chloroform:methanol, 7:3 ratio), followed by ice-water quenching to isolate products .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its analogs?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical. For instance, derivatives such as (E/Z)-2-(benzo[d]oxazol-2-ylthio)-N’-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide (5c) were confirmed via ¹H-NMR (δ 8.2–8.4 ppm for aromatic protons) and MS (m/z 398.10). Elemental analysis (C, H, N) further validates purity .

Q. What strategies ensure the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation under stressors (e.g., heat, light, pH extremes). For analogs like 5-[(4-nitrophenyl)acetamido]-2-(4-tert-butylphenyl)benzoxazole, vibrational spectroscopy (FTIR) can track structural integrity under thermal stress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Perform systematic structure-activity relationship (SAR) studies. Compare derivatives with varying substituents (e.g., nitro, methoxy, chloro groups) to identify key functional groups influencing activity. For example, 5-methyl-2-(2,4-disubstituted phenyl)benzoxazole derivatives showed divergent microbiological activities depending on substituent position . Validate discrepancies using dose-response assays and molecular docking to confirm binding affinities .

Q. What computational approaches predict the reactivity and interactions of this compound in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations can model electronic properties and ligand-receptor interactions. For analogs like 5-[(4-nitrophenyl)acetamido]-2-(4-tert-butylphenyl)benzoxazole, DFT studies revealed charge distribution patterns affecting enzyme inhibition, while MD simulations assessed stability in binding pockets .

Q. What methodologies validate the proposed mechanisms of action for this compound in enzyme inhibition studies?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to evaluate competitive/non-competitive inhibition. For benzoxazole derivatives, in vitro testing against target enzymes (e.g., cyclooxygenase-2 or bacterial topoisomerases) coupled with crystallography can confirm binding modes. Cross-reference with synthetic intermediates (e.g., acetohydrazide derivatives) to map metabolic pathways .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the cytotoxicity of this compound derivatives?

- Methodological Answer : Implement a tiered approach:

- Step 1 : Screen derivatives using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values.

- Step 2 : Compare selectivity indices (normal vs. cancerous cells) for compounds like bis(benzoxazole) derivatives.

- Step 3 : Perform flow cytometry to assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.